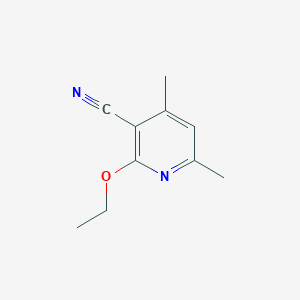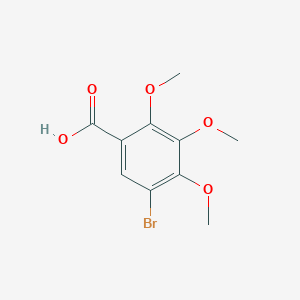![molecular formula C12H8BrN3 B8617555 6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine](/img/structure/B8617555.png)
6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a bromine atom at the 6th position and a pyridinyl group at the 3rd position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted pyridine and imidazole derivatives.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the imidazo[1,2-a]pyridine core. This can be achieved through various methods, including condensation reactions, multicomponent reactions, and intramolecular cyclizations.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: The pyridinyl group at the 3rd position can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Coupling: Palladium catalysts, base, and appropriate ligands.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with different functional groups, which can be further explored for their biological activities.
Wissenschaftliche Forschungsanwendungen
6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases, including tuberculosis, cancer, and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and targets.
Material Science: Due to its unique structural properties, it is investigated for use in optoelectronic devices and sensors.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, in the context of tuberculosis treatment, it may inhibit key enzymes or proteins involved in the bacterial cell wall synthesis or metabolic pathways, leading to the death of the bacteria. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
3-Iodoimidazo[1,2-a]pyridine: Used in various synthetic applications.
6-Bromoimidazo[1,2-a]pyridine: A closely related compound with similar structural features.
Uniqueness
6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a pyridinyl group, which confer distinct electronic and steric properties. These features make it a versatile scaffold for the development of new therapeutic agents and functional materials.
Eigenschaften
Molekularformel |
C12H8BrN3 |
|---|---|
Molekulargewicht |
274.12 g/mol |
IUPAC-Name |
6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-10-1-2-12-15-7-11(16(12)8-10)9-3-5-14-6-4-9/h1-8H |
InChI-Schlüssel |
KMJTYDKLFJIRRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2C=C1Br)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B8617488.png)









![3-(Pyridin-3-yl)-6-[4-(pyrrolidin-1-yl)piperidin-1-yl]pyridazine](/img/structure/B8617553.png)
![6-Methylbenzo[b]thiophene-5-carbaldehyde](/img/structure/B8617577.png)
